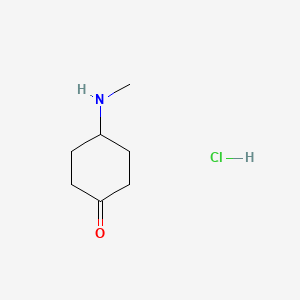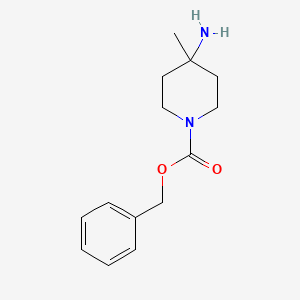
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is a chemical compound with the molecular formula C13H17BO4 . It has a molecular weight of 248.09 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-8,16H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 363.3±32.0 °C at 760 mmHg . The flash point is 173.5±25.1 °C .Aplicaciones Científicas De Investigación
Synthesis of Indolo-fused Heterocyclic Inhibitors
This compound can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . This could potentially lead to the development of new treatments for hepatitis C.
Studies of Pi-Interactions and Electronic Structure
It can be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates . This could help in understanding the properties of these complex molecules.
Synthesis of Subphthalocyanine and Fused-ring Nicotine Derivatives
This compound can be used in the synthesis of subphthalocyanine and fused-ring nicotine derivatives . These derivatives could have potential applications in various fields, including medicinal chemistry and materials science.
Borylation at the Benzylic C-H Bond of Alkylbenzenes
It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many organic synthesis processes.
Hydroboration of Alkyl or Aryl Alkynes and Alkenes
This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This is a fundamental reaction in organic chemistry, used in the synthesis of a wide range of organic compounds.
Enzyme Inhibitors or Specific Ligand Drugs
Boric acid compounds, like this one, are often used as enzyme inhibitors or specific ligand drugs . They can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . This has important applications in analytical chemistry and biological research.
Anticancer Drugs
In the research of anticancer drugs, boric acid compounds have been found to produce highly reactive oxygen species, which could lead to apoptosis of certain cancer cells . This opens up new possibilities for the treatment of various types of cancer.
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound , indicating measures to take in case of exposure.
Mecanismo De Acción
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Compounds with similar structures, such as 4-methoxycarbonylphenylboronic acid pinacolate, are often used in carbon-carbon bond formation reactions, such as the diels-alder reaction .
Biochemical Pathways
It’s known that similar compounds are used in organic synthesis, suggesting that they may interact with various biochemical pathways depending on the context of their use .
Pharmacokinetics
Its predicted density is 108±01 g/cm3, and it has a boiling point of 3556±250 °C . These properties may influence its bioavailability.
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may facilitate the formation of new compounds through reactions such as the diels-alder reaction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature .
Propiedades
IUPAC Name |
2-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)11(16)7-10/h5-7,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAKLYSMLVVNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718428 |
Source


|
| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350933-21-9 |
Source


|
| Record name | 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

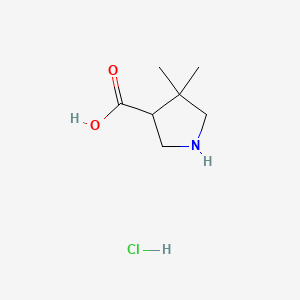
![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)

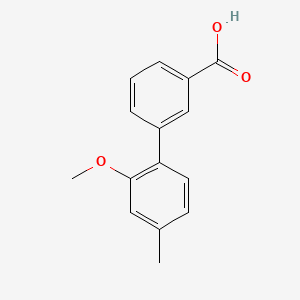


![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)
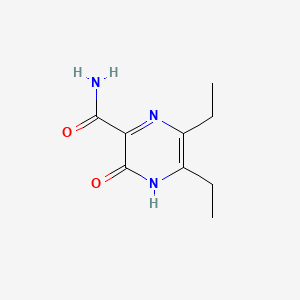
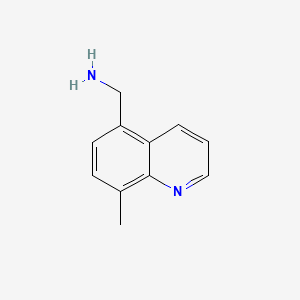
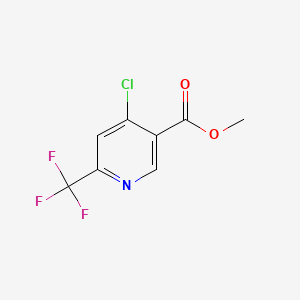
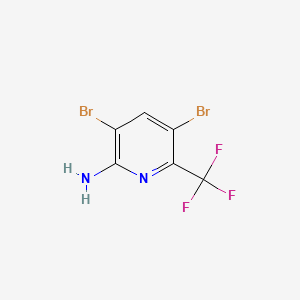
![Tert-butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B596394.png)
